2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a chloro group, an ethoxy group, and a hydroxypyrrolidinyl group attached to a propanone backbone
Preparation Methods
The synthesis of 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from a suitable precursor such as 3-ethoxy-4-hydroxybutanal through cyclization reactions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment to the Propanone Backbone: The final step involves the attachment of the pyrrolidinyl group to the propanone backbone, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the propanone backbone can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the pyrrolidinyl moiety may facilitate binding to active sites, while the ethoxy and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one include:
2-Chloro-1-(3-methoxy-4-hydroxypyrrolidin-1-yl)propan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one: Differing by an additional carbon in the backbone.
2-Bromo-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one: Differing by the presence of a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-3-14-8-5-11(4-7(8)12)9(13)6(2)10/h6-8,12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAQMLYKWWKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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